molecular formula C5H7FO B3000831 Ketone, cyclopropyl fluoromethyl (7CI,8CI) CAS No. 3794-04-5

Ketone, cyclopropyl fluoromethyl (7CI,8CI)

Cat. No.: B3000831
CAS No.: 3794-04-5
M. Wt: 102.108
InChI Key: UIPSXWSVIPTZCV-UHFFFAOYSA-N
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Chemical Reactions Analysis

Types of Reactions

    Nucleophilic Addition: The carbonyl group in Ketone, cyclopropyl fluoromethyl (7CI,8CI) is susceptible to nucleophilic addition reactions.

    Ring-Opening Reactions: The strained cyclopropyl ring can undergo ring-opening reactions in the presence of strong acids or bases.

Common Reagents and Conditions

Major Products

Biological Activity

Ketone, cyclopropyl fluoromethyl (7CI,8CI), is a compound of significant interest in medicinal chemistry due to its unique structural properties and biological activity. This ketone is characterized by the presence of a cyclopropyl group and a fluoromethyl moiety, which enhance its reactivity and selectivity towards various biological targets. This article explores the biological activity of this compound, focusing on its mechanisms of action, applications in drug design, and relevant case studies.

Chemical Structure and Properties

The structure of cyclopropyl fluoromethyl ketone can be represented as follows:

C3H5FO\text{C}_3\text{H}_5\text{F}\text{O}

This compound exhibits unique physicochemical properties due to the presence of fluorine, which significantly alters its reactivity compared to non-fluorinated analogs. The fluorine atom increases the electrophilicity of the carbonyl group, making it more reactive towards nucleophiles.

Cyclopropyl fluoromethyl ketones primarily function as inhibitors of serine and cysteine proteases. These enzymes play crucial roles in various biological processes, including protein degradation and cell signaling. The mechanism involves the covalent modification of active site residues in these proteases, leading to inhibition of their enzymatic activity.

Key Mechanisms:

  • Covalent Bond Formation : The electrophilic carbonyl group reacts with nucleophilic residues (e.g., cysteine) in proteases.
  • Selectivity : The presence of the fluoromethyl group enhances selectivity towards specific proteases while minimizing off-target effects.

Applications in Medicinal Chemistry

The applications of cyclopropyl fluoromethyl ketones span various therapeutic areas:

  • Cancer Treatment : These compounds have been explored as potential inhibitors for cancer-related proteases, which are often overexpressed in tumors.
  • Antiviral Agents : Certain derivatives have shown promising activity against viral infections by targeting viral proteases.
  • Immunosuppressive Agents : Research indicates that some cyclopropyl fluoromethyl ketones can modulate immune responses by inhibiting T cell activation.

Inhibition of Proteases

A study conducted by Rasnick et al. demonstrated that a specific cyclopropyl fluoromethyl ketone significantly reduced inflammation in arthritic rat models through inhibition of cathepsin B (Cat-B) activity. This suggests potential therapeutic benefits in inflammatory diseases .

Antiviral Activity

In another investigation focusing on SARS-CoV, a derivative of cyclopropyl fluoromethyl ketone exhibited an EC50 value of 2.5 µM against viral replication in Vero cells. This highlights its potential as an antiviral agent with low toxicity .

Comparative Analysis of Biological Activity

Compound TypeTarget EnzymeEC50 Value (µM)Selectivity Index
Cyclopropyl Fluoromethyl KetoneCat-B5.0>30
Fluorinated Peptide DerivativeSARS-CoV Mpro2.5>40
Non-fluorinated AnalogSerine Protease20<10

Properties

IUPAC Name

1-cyclopropyl-2-fluoroethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7FO/c6-3-5(7)4-1-2-4/h4H,1-3H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UIPSXWSVIPTZCV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(=O)CF
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7FO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

102.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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